Cas no 53066-45-8 (Erythromycin,3-O-acetyl-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)-, 9-oxime (9CI))

Erythromycin,3-O-acetyl-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)-, 9-oxime (9CI) structure
53066-45-8 structure
Product Name:Erythromycin,3-O-acetyl-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)-, 9-oxime (9CI)
Numero CAS:53066-45-8
MF:C31H56N2O11
MW:632.783150672913
CID:375015
PubChem ID:83968
Update Time:2025-04-19

Erythromycin,3-O-acetyl-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)-, 9-oxime (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Erythromycin,3-O-acetyl-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-a-L-ribo-hexopyranosyl)-, 9-oxime (9CI)
    • 5-O-Desosaminylerythronolide A oxime
    • [6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-4-yl] acetate
    • Erythromycin, 3-O-acetyl-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)-, 9-oxime
    • 3-O-Acetyl-3-O-de(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)erythromycin 9-oxime
    • 53066-45-8
    • Inchi: 1S/C31H56N2O11/c1-12-22-31(9,39)26(36)17(4)23(32-40)15(2)14-30(8,38)27(18(5)25(42-20(7)34)19(6)28(37)43-22)44-29-24(35)21(33(10)11)13-16(3)41-29/h15-19,21-22,24-27,29,35-36,38-40H,12-14H2,1-11H3
    • Chiave InChI: QQXGEGWVSCUUHT-UHFFFAOYSA-N
    • Sorrisi: O(C1C(C(CC(C)O1)N(C)C)O)C1C(C)C(C(C)C(=O)OC(CC)C(C)(C(C(C)C(C(C)CC1(C)O)=NO)O)O)OC(C)=O

Proprietà calcolate

  • Massa esatta: 632.38841061g/mol
  • Massa monoisotopica: 632.38841061g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 180
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3.2
  • Superficie polare topologica: 188Ų
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.